N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a benzofuran ring, a methoxyethyl group, and a thiadiazole carboxamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The methoxyethyl group can be introduced via etherification reactions, while the thiadiazole ring is often constructed through cyclization reactions involving appropriate precursors such as thiosemicarbazides .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency . Additionally, the use of continuous flow reactors can help in scaling up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation and alkylation reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with palladium on carbon for reduction, and halogenating agents like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiadiazole moiety may contribute to the compound’s ability to disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like benzofuran-2-carboxamide and benzofuran-3-carboxamide share structural similarities.
Thiadiazole derivatives: Compounds such as 4-methyl-1,2,3-thiadiazole-5-carboxamide and 4-ethyl-1,2,3-thiadiazole-5-carboxamide are structurally related.
Uniqueness
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of its benzofuran and thiadiazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-14(22-18-17-9)15(19)16-8-13(20-2)12-7-10-5-3-4-6-11(10)21-12/h3-7,13H,8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTGIGSCHOCYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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